molecular formula C20H16F3N3O4S B1224990 3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide

3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide

Cat. No. B1224990
M. Wt: 451.4 g/mol
InChI Key: AVRLWTHPEGLUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is utilized in the synthesis of various heterocyclic compounds. For example, in the Biginelli condensation process, it's involved in the diastereoselective formation of hexahydropyrimidine derivatives, leading to further reactions that yield fused heterocycles (Saloutin et al., 2000).

Antimicrobial and Cytotoxic Activities

  • Novel derivatives of this compound have been synthesized and shown to exhibit significant antimicrobial activity. Specific derivatives have demonstrated high antibacterial activity and anticandidal effects against various strains (Dawbaa et al., 2021).
  • Certain derivatives also displayed cytotoxic activity against human leukemia cells, highlighting their potential in cancer research (Dawbaa et al., 2021).

Herbicidal Activity

  • Derivatives containing pyrimidine and thiadiazole rings have been synthesized, with some showing moderate to good selective herbicidal activity against specific plant species, indicating potential agricultural applications (Liu & Shi, 2014).

Drug Design and Molecular Docking

  • The compound plays a role in drug design, where derivatives have been assessed computationally for bioactivity and physicochemical properties. This includes designing drugs with antimicrobial potential and evaluating their cytotoxicity through molecular docking studies (Arshad, 2020).

Synthesis of Antitumor Agents

  • There's a growing body of research exploring its derivatives for potential antitumor applications. Some compounds have shown moderate to potent antitumor activity against various human cancer cell lines, emphasizing its relevance in cancer therapy research (Meng et al., 2019).

properties

Product Name

3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide

Molecular Formula

C20H16F3N3O4S

Molecular Weight

451.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H16F3N3O4S/c21-20(22,23)17-9-14(12-3-4-15-16(8-12)30-11-29-15)25-19(26-17)31-7-5-18(27)24-10-13-2-1-6-28-13/h1-4,6,8-9H,5,7,10-11H2,(H,24,27)

InChI Key

AVRLWTHPEGLUJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)SCCC(=O)NCC4=CC=CO4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide
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3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide
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3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide
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3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide
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3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide
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3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide

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